molecular formula C8H8N2O2S2 B14703155 3-Anilino-1lambda~6~,4,2-dithiazole-1,1(5H)-dione CAS No. 18137-84-3

3-Anilino-1lambda~6~,4,2-dithiazole-1,1(5H)-dione

Cat. No.: B14703155
CAS No.: 18137-84-3
M. Wt: 228.3 g/mol
InChI Key: KENNSRBUMWLXRB-UHFFFAOYSA-N
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Description

3-Anilino-1lambda~6~,4,2-dithiazole-1,1(5H)-dione is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Anilino-1lambda~6~,4,2-dithiazole-1,1(5H)-dione typically involves the reaction of aniline derivatives with sulfur-containing reagents under controlled conditions. Common synthetic routes may include:

    Cyclization reactions: Using aniline and sulfur dichloride in the presence of a base.

    Oxidative coupling: Employing oxidizing agents to facilitate the formation of the dithiazole ring.

Industrial Production Methods

Industrial production methods would likely involve scalable processes such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Anilino-1lambda~6~,4,2-dithiazole-1,1(5H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the dithiazole ring using reducing agents such as sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aniline moiety.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution conditions: Acidic or basic conditions depending on the nature of the substituent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aniline ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Anilino-1lambda~6~,4,2-dithiazole-1,1(5H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:

    Inhibition of enzyme activity: Binding to the active site of enzymes and preventing substrate access.

    Modulation of receptor function: Interacting with cellular receptors to alter signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1lambda~6~,3,4-thiadiazole-1,1-dione: Another heterocyclic compound with similar structural features.

    4-Phenyl-1lambda~6~,2,3-dithiazole-1,1-dione: Shares the dithiazole ring structure but with different substituents.

Uniqueness

3-Anilino-1lambda~6~,4,2-dithiazole-1,1(5H)-dione is unique due to its specific combination of aniline and dithiazole moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

18137-84-3

Molecular Formula

C8H8N2O2S2

Molecular Weight

228.3 g/mol

IUPAC Name

1,1-dioxo-N-phenyl-1,4,2-dithiazol-3-amine

InChI

InChI=1S/C8H8N2O2S2/c11-14(12)6-13-8(10-14)9-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)

InChI Key

KENNSRBUMWLXRB-UHFFFAOYSA-N

Canonical SMILES

C1SC(=NS1(=O)=O)NC2=CC=CC=C2

Origin of Product

United States

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